molecular formula C12H17ClN4O2S B11027880 4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Cat. No.: B11027880
M. Wt: 316.81 g/mol
InChI Key: VJZYWYBAEAPGJH-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO₂NH-) bridging a 4-chlorophenyl ring and a 5-propyl-substituted 1,4,5,6-tetrahydro-1,3,5-triazine moiety. The 4-chloro substituent on the benzene ring and the propyl group on the triazine distinguish it from related compounds, influencing its solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C12H17ClN4O2S

Molecular Weight

316.81 g/mol

IUPAC Name

4-chloro-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C12H17ClN4O2S/c1-2-7-17-8-14-12(15-9-17)16-20(18,19)11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H2,14,15,16)

InChI Key

VJZYWYBAEAPGJH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The compound can be synthesized using conventional methods or microwave irradiation. The latter offers advantages in terms of shorter reaction times, higher purity, and better yields .

Reaction Conditions::

    Conventional Method: The reaction involves treating cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-aminobenzoic acid. Esterification of the resulting 4-aminobenzoic acid moiety yields methyl ester analogues.

    Microwave Irradiation: Similar to the conventional method but with faster reaction times and improved product quality.

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions need further investigation.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 1,3,5-triazines, including compounds similar to 4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide, exhibit notable antitumor properties. These compounds have been tested against various cancer cell lines and have shown efficacy in inhibiting tumor growth. For instance, studies have reported that certain triazine derivatives can induce apoptosis in lung and breast cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Pesticide Development

Due to its structural characteristics, 4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is being explored as a potential pesticide. Its ability to act on specific biochemical pathways in pests makes it a candidate for developing environmentally friendly pest control agents. The sulfonamide group enhances its efficacy by improving solubility and stability in agricultural formulations .

Synthesis and Biological Evaluation

A comprehensive study conducted on novel ureido benzenesulfonamides incorporating triazine moieties highlighted the synthesis of compounds similar to 4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide. The study evaluated their potency as carbonic anhydrase IX inhibitors—an enzyme implicated in tumor growth and metastasis—demonstrating promising results in both enzymatic assays and cellular models .

Field Trials for Agricultural Use

Field trials assessing the efficacy of triazine-based pesticides have shown that these compounds can significantly reduce pest populations while minimizing harm to beneficial insects. The results indicated a favorable balance between pest control efficacy and environmental safety .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Results
MedicinalAntitumor agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against Gram-positive and Gram-negative bacteria
AgriculturalPesticide developmentPotential for environmentally friendly pest control
Field trialsSignificant reduction in pest populations

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical structural variations between the target compound and its closest analogs:

Compound Name Benzene Substituent Triazine Substituent Linkage Type CAS Number
4-Chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide 4-Chloro 5-Propyl (tetrahydrotriazine) Direct N-attachment Not provided
Chlorsulfuron 2-Chloro 4-Methoxy, 6-Methyl Urea (-NH-C=O-) 76341-69-0
Chlorothion (Unspecified substituents) - - - -

Key Observations:

  • Triazine Modifications: The 5-propyl group in the tetrahydrotriazine ring increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to Chlorsulfuron’s methoxy and methyl groups.
  • Linkage Chemistry: The absence of a urea bridge (replaced by a direct sulfonamide-triazine bond) may reduce hydrolytic stability but simplify synthesis pathways.

Biological Activity

The compound 4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The compound features a 4-chloro substituent on a benzenesulfonamide moiety and a tetrahydrotriazine ring. The unique structural configuration contributes to its biological activity and reactivity. The presence of the tetrahydrotriazine ring enhances stability and selectivity in biological applications.

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₄O₄S
Molecular Weight424.9 g/mol
CAS Number1158598-46-9

Antimicrobial Properties

Preliminary studies indicate that 4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide exhibits antimicrobial activity against various pathogens. Its sulfonamide structure is known for antibacterial properties, which have been documented in similar compounds.

Case Study: Antibacterial Screening

A study conducted on related sulfonamide compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while exhibiting weaker effects against other strains. The mechanism of action is believed to involve inhibition of bacterial enzymes essential for cell wall synthesis .

Antiviral Activity

Research into the antiviral potential of heterocyclic compounds has highlighted the efficacy of similar structures against viral infections. The compound's tetrahydrotriazine ring may contribute to its ability to inhibit viral replication pathways.

Case Study: Antiviral Efficacy

In vitro studies have shown that compounds with similar structural motifs can effectively inhibit the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. These findings suggest that further investigation into 4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide could reveal significant antiviral properties .

Anticancer Activity

The compound has also been explored for its anticancer properties. In particular, it has shown promise as an inhibitor of Wnt-dependent transcription pathways associated with colorectal cancer.

Case Study: Cancer Cell Proliferation Inhibition

A novel compound structurally related to 4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide exhibited IC50 values of 2 μM against SW480 and 0.12 μM against HCT116 cancer cell lines. These results indicate a potent inhibitory effect on cancer cell proliferation and suggest potential therapeutic applications in oncology .

The biological activity of 4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase in bacteria.
  • Receptor Interaction : Potential binding to specific receptors involved in cancer cell signaling pathways.
  • Cell Cycle Disruption : Inducing apoptosis or cell cycle arrest in cancer cells.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide?

  • Methodology : Synthesis optimization requires systematic variation of reaction parameters. For analogous triazine-sulfonamide derivatives, refluxing in ethanol with stoichiometric adjustments of aryl hydrazides (e.g., 3-fluorophenyl or 4-trifluoromethylphenyl derivatives) improved yields from 33% to 75% . Key factors include reaction time (25–45 hours), temperature control, and purification via recrystallization. Triplicate trials with incremental reagent ratios (1:1 to 1:1.2) are recommended to identify optimal conditions.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H NMR : Assign aromatic protons (δ 6.7–8.0 ppm) and aliphatic protons (e.g., propyl group at δ 0.9–1.7 ppm) using CDCl₃ as a solvent. Splitting patterns distinguish substituents on the triazine ring .
  • IR : Identify sulfonamide S=O stretches (1334–1160 cm⁻¹) and NH bands (3231–3247 cm⁻¹) to confirm functional groups .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .

Q. How can X-ray crystallography resolve the compound’s structure?

  • Methodology : Employ SHELX software for small-molecule refinement. Key steps include data collection at low temperature (100 K) to reduce thermal motion, followed by structure solution via direct methods (SHELXS) and refinement with SHELXL. Validate hydrogen bonding (e.g., NH···O=S interactions) and torsional angles to confirm stereochemistry .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodology : Apply hybrid modeling as in receptor-response studies . For instance, if computational predictions (e.g., docking scores) conflict with experimental IC₅₀ values:

  • Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
  • Conduct meta-analysis of datasets (e.g., PubChem bioactivity data ) to identify outliers or assay-specific biases.
  • Use multivariate regression to isolate confounding variables (e.g., solvent polarity, cell line variability).

Q. What strategies improve the reliability of reaction mechanism proposals for sulfonamide-triazine derivatives?

  • Methodology :

  • Isotopic Labeling : Track nitrogen migration in the triazine ring using ¹⁵N-labeled precursors.
  • DFT Calculations : Model intermediates and transition states (e.g., Gaussian 16 at B3LYP/6-311+G(d,p) level) to compare activation energies for competing pathways .
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR to detect transient intermediates .

Q. How can researchers resolve discrepancies in crystallographic vs. solution-phase conformational data?

  • Methodology :

  • Compare solid-state (X-ray) and solution (NMR/NOESY) structures. For example, if the triazine ring adopts a chair conformation in crystals but appears flexible in solution:
  • Perform variable-temperature NMR to assess rotational barriers.
  • Use Molecular Dynamics (MD) simulations (AMBER or CHARMM force fields) to model solvent effects .

Data Contradiction Analysis

Q. How to analyze conflicting solubility or stability data in different solvent systems?

  • Methodology :

  • Solvent Parameterization : Apply Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. For example, low solubility in apolar solvents (e.g., hexane) vs. high solubility in DMSO .
  • Accelerated Stability Testing : Expose the compound to stressed conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use Arrhenius modeling to extrapolate shelf-life .

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